molecular formula C5H4ClN3O3 B1368418 1-methyl-4-nitro-1H-pyrazole-3-carbonyl chloride CAS No. 1006433-28-8

1-methyl-4-nitro-1H-pyrazole-3-carbonyl chloride

Cat. No. B1368418
M. Wt: 189.56 g/mol
InChI Key: SXMNSQYPAHXNPE-UHFFFAOYSA-N
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Description

“1-Methyl-4-nitro-1H-pyrazole-3-carbonyl chloride” is a chemical compound with the CAS Number: 1006962-20-4 . It has a linear formula of C5H4ClN3O3 .


Molecular Structure Analysis

The molecular structure of “1-Methyl-4-nitro-1H-pyrazole-3-carbonyl chloride” is represented by the formula C5H4ClN3O3 . Its average mass is 189.557 Da and its monoisotopic mass is 188.994125 Da .


Chemical Reactions Analysis

Pyrazoles, including “1-methyl-4-nitro-1H-pyrazole-3-carbonyl chloride”, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Scientific Research Applications

Medicinal Chemistry and Biological Activities

1-methyl-4-nitro-1H-pyrazole-3-carbonyl chloride is a derivative of pyrazole, a prominent class in medicinal chemistry. Pyrazole derivatives, especially methyl-substituted ones, demonstrate a broad spectrum of biological activities. These compounds serve as potent medicinal scaffolds and have sparked considerable interest due to their diverse medicinal properties. Researchers continue to explore the synthetic pathways for these derivatives and investigate their medical significance, including their role as anticancer agents and their potential in multifunctional applications (Sharma et al., 2021), (Ray et al., 2022).

Synthetic Strategies and Chemical Reactivity

The compound's reactivity and its derivatives are of significant interest in the synthesis of various heterocyclic compounds. Researchers are keenly investigating the preparation, reactivity, and application of these compounds in heterocyclic and dyes synthesis. The unique reactivity of these compounds provides mild reaction conditions for generating a wide range of products, highlighting their importance in synthetic chemistry (Gomaa & Ali, 2020).

Biopolymer Modification and Applications

Derivatives of pyrazole have also found applications in the modification of biopolymers, such as xylan, to produce biopolymer ethers and esters with specific properties. These applications extend to the creation of spherical nanoparticles for drug delivery and other uses in paper strength additives, flocculation aids, and antimicrobial agents (Petzold-Welcke et al., 2014).

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, it can be expected that future research will continue to explore the synthesis and applications of pyrazole derivatives, including “1-methyl-4-nitro-1H-pyrazole-3-carbonyl chloride”.

properties

IUPAC Name

1-methyl-4-nitropyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O3/c1-8-2-3(9(11)12)4(7-8)5(6)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMNSQYPAHXNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-nitro-1H-pyrazole-3-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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